molecular formula C9H13N3S B14653915 (1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene CAS No. 52416-15-6

(1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene

Cat. No.: B14653915
CAS No.: 52416-15-6
M. Wt: 195.29 g/mol
InChI Key: OFSAQZKYBDZVHH-UHFFFAOYSA-N
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Description

(1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene is an organic compound that belongs to the class of triazene derivatives Triazenes are known for their diverse applications in medicinal chemistry, particularly as antineoplastic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene typically involves the reaction of 4-(methylsulfanyl)aniline with a suitable diazonium salt under controlled conditions. The reaction proceeds through the formation of a diazonium intermediate, which then couples with the aniline derivative to form the triazene compound. The reaction conditions often include maintaining a low temperature to stabilize the diazonium salt and using an acidic medium to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazene group can be reduced to form corresponding amines using reducing agents such as sodium borohydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

(1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential antineoplastic agent due to its ability to interfere with DNA synthesis.

    Industry: Utilized in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene involves its interaction with cellular components, particularly DNA. The triazene group can form covalent bonds with DNA, leading to the disruption of DNA replication and transcription. This interaction can trigger cell cycle arrest and apoptosis in cancer cells, making it a potential antineoplastic agent. The molecular targets include DNA and various enzymes involved in DNA synthesis and repair pathways.

Comparison with Similar Compounds

Similar Compounds

    (1E)-3,3-Dimethyl-1-phenyltriaz-1-ene: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.

    (1E)-3,3-Dimethyl-1-[4-(methoxy)phenyl]triaz-1-ene: Contains a methoxy group instead of a methylsulfanyl group, leading to different chemical and biological properties.

    (1E)-3,3-Dimethyl-1-[4-(ethylsulfanyl)phenyl]triaz-1-ene: Features an ethylsulfanyl group, which may influence its solubility and reactivity.

Uniqueness

The presence of the methylsulfanyl group in (1E)-3,3-Dimethyl-1-[4-(methylsulfanyl)phenyl]triaz-1-ene imparts unique chemical properties, such as increased nucleophilicity and potential for specific biological interactions. This makes it distinct from other triazene derivatives and highlights its potential for specialized applications in research and industry.

Properties

CAS No.

52416-15-6

Molecular Formula

C9H13N3S

Molecular Weight

195.29 g/mol

IUPAC Name

N-methyl-N-[(4-methylsulfanylphenyl)diazenyl]methanamine

InChI

InChI=1S/C9H13N3S/c1-12(2)11-10-8-4-6-9(13-3)7-5-8/h4-7H,1-3H3

InChI Key

OFSAQZKYBDZVHH-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=NC1=CC=C(C=C1)SC

Origin of Product

United States

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